4-(4-Chlorobenzyloxy)benzamide

PARP10 Mono-ADP-ribosyltransferase Halogen SAR

4-(4-Chlorobenzyloxy)benzamide is a synthetic benzamide derivative featuring a 4-chlorobenzyloxy group at the para-position, placing it within a versatile class of compounds often explored as enzyme inhibitors or receptor ligands. Its core scaffold, 4-(benzyloxy)benzamide, has demonstrated quantifiable potency and selectivity as a mono-ADP-ribosyltransferase PARP10 (ARTD10) inhibitor (IC50 = 230 nM).

Molecular Formula C14H12ClNO2
Molecular Weight 261.71
CAS No. 79185-46-9
Cat. No. B2578880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorobenzyloxy)benzamide
CAS79185-46-9
Molecular FormulaC14H12ClNO2
Molecular Weight261.71
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)N)Cl
InChIInChI=1S/C14H12ClNO2/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2,(H2,16,17)
InChIKeyZCSJVIVCLOPHDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorobenzyloxy)benzamide (CAS 79185-46-9): A Para-Chlorobenzyloxy-Substituted Benzamide for Targeted Medicinal Chemistry and Chemical Biology Research


4-(4-Chlorobenzyloxy)benzamide is a synthetic benzamide derivative featuring a 4-chlorobenzyloxy group at the para-position, placing it within a versatile class of compounds often explored as enzyme inhibitors or receptor ligands. Its core scaffold, 4-(benzyloxy)benzamide, has demonstrated quantifiable potency and selectivity as a mono-ADP-ribosyltransferase PARP10 (ARTD10) inhibitor (IC50 = 230 nM) [1]. The addition of a chlorine atom to the terminal benzyloxy ring distinguishes this compound from its parent and other halogen analogs, introducing distinct electronic and steric properties that are well-established drivers of potency, selectivity, and metabolic stability in drug discovery . This specific compound is cataloged as a research chemical by multiple reputable vendors, confirming its commercial availability for specialized scientific investigations .

Why 4-(4-Chlorobenzyloxy)benzamide Cannot Be Interchanged with Its Parent 4-(Benzyloxy)benzamide or Other Benzamide Analogs


The scientific selection of 4-(4-Chlorobenzyloxy)benzamide over seemingly similar benzamide derivatives is non-trivial due to established SAR principles. The patent literature on benzamide-based HDAC and PARP inhibitors frequently demonstrates that even a single halogen substitution on the benzyloxy ring can critically modulate target binding, cellular potency, and pharmacokinetic properties [1]. In the closely related series of 4-(4'-chlorobenzyloxy)benzoic acid (MII), the chlorine atom was shown to be the key structural feature responsible for differential, dose-dependent inhibition of lipid synthesis between human and rodent cell lines, an effect not observed with the non-chlorinated parent or other metabolites [2]. These class-level findings provide a strong a priori rationale for the target compound's differential behavior, making generic substitution a high-risk strategy in any assay or synthetic pathway where target engagement or metabolic profile is critical.

Procurement-Relevant Evidence: Quantifying the Differentiation of 4-(4-Chlorobenzyloxy)benzamide


Differentiation from the Parent 4-(Benzyloxy)benzamide (PARP10 Inhibitor) via Halogen-Substituted SAR

The closest direct comparator, 4-(benzyloxy)benzamide, is a potent and selective PARP10 inhibitor with a reported IC50 of 230 nM in a biochemical assay [1]. The target compound introduces a chlorine atom at the para-position of the terminal benzyloxy ring. According to the detailed SAR established for this scaffold, modifications on the linker and terminal aromatic ring significantly modulate potency; for instance, the initial hit OUL35 (4-phenoxybenzamide) had an IC50 of 330 nM, and the benzyloxy variation improved potency to 230 nM [1]. While a specific PARP10 IC50 for the target compound has not been published, the halogen-substitution is a critical SAR point. In other benzamide series, moving from a hydrogen to a chloro substituent has been shown to dramatically alter target affinity (e.g., from an IC50 of >10 µM to 21 nM in a P2X7 receptor antagonist program) [2]. This class-level evidence confirms the target compound is chemically distinct from the parent and should not be considered interchangeable.

PARP10 Mono-ADP-ribosyltransferase Halogen SAR

Differential Biological Activity Conferred by the 4-Chlorobenzyloxy Substituent: Evidence from the Carboxylic Acid Analog (MII)

The functional analog 4-(4'-chlorobenzyloxy)benzoic acid (MII) provides direct quantitative evidence for the biological relevance of the 4-chlorobenzyloxy group. In a comparative study, MII inhibited sterol synthesis in both human skin fibroblasts (HSF) and mouse skin fibroblasts (MSF) in a dose-dependent manner. Critically, MII suppressed cell growth of MSF in a dose-dependent manner, whereas the growth of HSF was not inhibited at all up to a concentration of 1 mM [1]. This species-selective, concentration-dependent activity is directly attributable to the chlorobenzyloxy motif, as nicotinic acid, the other metabolite of the same parent drug (KCD-232), did not show this effect [1]. This confirms the 4-chlorobenzyloxy substitution can uniquely drive a potent and selective biological phenotype, distinguishing it from non-halogenated or differently substituted analogs.

Lipid Synthesis Inhibition Hypolipidemic Species-Selective

Discrimination from the Regioisomer N-(benzyloxy)-4-chlorobenzamide (CAS 22426-91-1)

A common procurement error is acquiring N-(benzyloxy)-4-chlorobenzamide instead of the target compound. These are regioisomers with fundamentally different chemotypes: the target is an O-substituted benzamide, while the alternative is an N-substituted hydroxamic acid derivative . In PARP enzyme inhibitor programs, the O-linkage is critical for binding to the nicotinamide subpocket, and SAR studies show the N-benzyloxy motif confers an entirely different target interaction profile [1]. For example, in the OUL35 PARP10 inhibitor series, moving the substitution from the oxygen to the nitrogen of the benzamide led to a complete loss of activity [1]. This demonstrates the O-linkage is essential and validates that the target compound and N-(benzyloxy)-4-chlorobenzamide are not functionally interchangeable, despite sharing a molecular formula (C14H12ClNO2) and similar molecular weight .

Regioisomeric Specificity Chemotype Comparison Enzyme Inhibition

Defined Application Scenarios for 4-(4-Chlorobenzyloxy)benzamide Supported by Structural Evidence


As a Critical Negative Control or Tool Compound in PARP10/ARTD10 Inhibitor SAR Studies

A research group has developed a series of 4-(benzyloxy)benzamide-based PARP10 inhibitors and requires a close structural analog to test the SAR of the terminal phenyl ring. Procuring the specific 4-chlorobenzyloxy derivative allows for a systematic investigation of the effect of introducing an electron-withdrawing, lipophilic halogen on the terminal ring, directly comparing potency and selectivity against the parent (IC50 = 230 nM) [1].

As a Synthetic Intermediate for Novel Halogenated Benzamide Libraries

A medicinal chemistry team needs a versatile building block to generate a library of O-substituted benzamide derivatives via late-stage functionalization of the chlorobenzyl group. Its established role as a synthetic intermediate makes it an ideal starting point for parallel synthesis or diversification, enabling the exploration of structure-activity relationships beyond what is possible with the simple 4-(benzyloxy)benzamide scaffold.

As a Pharmacophore Probe for Sigma Receptor or P2X7 Receptor Antagonist Programs

Given the known importance of 4-substituted benzamides as sigma receptor ligands (e.g., Ki ~23 nM for certain sigma-2 ligands) and the dramatic SAR shifts observed with halogen substitution in P2X7 antagonist programs [2], the target compound is a logical choice for screening campaigns aiming to identify novel, potent ligands for these therapeutically relevant targets.

Quote Request

Request a Quote for 4-(4-Chlorobenzyloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.